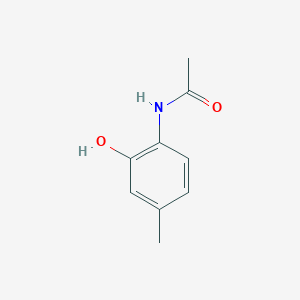

N-(2-hydroxy-4-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVPAACTHAQQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065449 | |

| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13429-10-2 | |

| Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Synthesis of N-(2-hydroxy-4-methylphenyl)acetamide: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-hydroxy-4-methylphenyl)acetamide, a valuable compound in medicinal chemistry and materials science. The protocol details the N-acetylation of 4-amino-m-cresol using acetic anhydride. This application note is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, mechanistic insights, safety protocols, and characterization data.

Introduction

N-arylacetamides are a significant class of organic compounds with diverse applications. This compound, in particular, is a derivative of interest due to its structural similarity to known analgesic and antipyretic agents. The strategic placement of the hydroxyl, methyl, and acetamido groups on the phenyl ring offers a scaffold for further functionalization in drug discovery programs. This protocol outlines a reliable and reproducible method for its synthesis via the acetylation of 4-amino-m-cresol.

The core of this synthesis is the nucleophilic acyl substitution reaction. The amino group of 4-amino-m-cresol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the desired this compound and acetic acid as a byproduct. The reaction is typically carried out in an aqueous medium, taking advantage of the differential nucleophilicity of the amino group over the hydroxyl group under these conditions.

Reaction Scheme

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 4-Amino-m-cresol | Reagent grade, ≥98% |

| Acetic Anhydride | Reagent grade, ≥99% |

| Deionized Water | High purity |

| Ethanol | 95% or absolute |

| Hydrochloric Acid | Concentrated (optional, for salt formation) |

| Sodium Bicarbonate | Saturated aqueous solution |

| Erlenmeyer Flask | 250 mL |

| Beaker | 400 mL |

| Graduated Cylinders | 10 mL, 50 mL |

| Magnetic Stirrer and Stir Bar | - |

| Heating Mantle or Water Bath | - |

| Buchner Funnel and Filter Flask | - |

| Filter Paper | Whatman No. 1 or equivalent |

| Melting Point Apparatus | - |

| IR Spectrometer | - |

| NMR Spectrometer | - |

Experimental Protocol

Workflow Diagram

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture:

-

In a 250 mL Erlenmeyer flask, dissolve 5.0 g (40.6 mmol) of 4-amino-m-cresol in 100 mL of deionized water. Gentle heating and stirring may be required to facilitate dissolution.

-

-

Acetylation Reaction:

-

While stirring the 4-amino-m-cresol solution, slowly add 4.5 mL (4.86 g, 47.6 mmol) of acetic anhydride in a dropwise manner.

-

The reaction is exothermic, and the product may begin to precipitate out of the solution.

-

After the addition is complete, heat the mixture to approximately 80-90 °C for 15-20 minutes with continuous stirring to ensure the reaction goes to completion.

-

-

Isolation of the Crude Product:

-

Remove the flask from the heat source and allow it to cool to room temperature.

-

Further cool the mixture in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Collect the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with two portions of 20 mL of cold deionized water to remove any unreacted starting materials and acetic acid.

-

-

Purification by Recrystallization:

-

Transfer the crude product to a 250 mL beaker.

-

Add a minimal amount of a hot 1:1 ethanol/water mixture to dissolve the solid completely. Start with approximately 50 mL and add more if necessary.[1]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Place the beaker in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

-

-

Drying and Characterization:

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C).

-

Determine the melting point of the dried product.

-

Obtain Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to confirm the structure and purity of the final product.

-

Safety Precautions

-

4-Amino-m-cresol: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. Wear protective gloves, clothing, and eye/face protection.

-

Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.

-

Hydrochloric Acid (if used): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.

Characterization of this compound

| Property | Expected Value |

| Molecular Formula | C₉H₁₁NO₂[2] |

| Molecular Weight | 165.19 g/mol [2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178-181 °C |

| Solubility | Soluble in ethanol, methanol, and hot water. Sparingly soluble in cold water. |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 9.45 (s, 1H, -OH), 9.20 (s, 1H, -NH), 7.05 (d, J = 8.0 Hz, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 6.65 (d, J = 8.0 Hz, 1H, Ar-H), 2.20 (s, 3H, Ar-CH₃), 2.05 (s, 3H, -COCH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 169.0 (C=O), 150.0 (C-OH), 138.0 (C-CH₃), 125.0 (C-NH), 121.0 (Ar-CH), 118.0 (Ar-CH), 115.0 (Ar-CH), 24.0 (-COCH₃), 21.0 (Ar-CH₃).

-

Infrared (IR, KBr, cm⁻¹): 3300-3100 (O-H and N-H stretching), 3050 (aromatic C-H stretching), 1650 (C=O stretching, amide I), 1550 (N-H bending, amide II), 1250 (C-N stretching).[1]

Discussion

The presented protocol for the synthesis of this compound is a robust and efficient method suitable for laboratory-scale production. The choice of acetic anhydride as the acetylating agent is advantageous due to its reactivity and the ease of removal of the acetic acid byproduct. The selective N-acetylation over O-acetylation is achieved by performing the reaction in an aqueous medium where the more nucleophilic amino group reacts preferentially.

The purification by recrystallization is a critical step to obtain a high-purity product. The choice of an ethanol/water solvent system provides good solubility of the compound at elevated temperatures and poor solubility at lower temperatures, which is ideal for efficient crystallization.

The characterization data, including melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy, are essential for confirming the identity and purity of the synthesized compound. The expected spectral data provided in this note serve as a reference for researchers to validate their results.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can successfully synthesize and characterize this valuable compound for their research and development needs.

References

- National Center for Biotechnology Information. "2-Chloro-N-(4-hydroxyphenyl)acetamide" PubChem Compound Summary for CID 131688.

- Google Patents. "Process of preparing 4-amino-3-nitro phenol" CN101066929A.

- Hines, J. E., et al. "N-(4-Hydroxy-2-nitrophenyl)acetamide.

- Bai, F., et al. "Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2." Arabian Journal of Chemistry, vol. 13, no. 12, 2020, pp. 8933-8942.

- National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 83437.

- Guidechem. "p-Acetotoluidide 103-89-9 wiki".

- Reddit. "Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)?". r/chemhelp.

Sources

Application Notes and Protocols for In-Vitro Evaluation of N-(2-hydroxy-4-methylphenyl)acetamide

Introduction: Unveiling the Potential of N-(2-hydroxy-4-methylphenyl)acetamide

This compound, a structural analog of paracetamol (acetaminophen), presents a compelling subject for in-vitro investigation. Its chemical architecture suggests potential applications as an analgesic and anti-inflammatory agent, positioning it as a molecule of interest for drug discovery and development professionals.[1] This document provides a comprehensive guide for researchers and scientists to explore the biological activities of this compound through a series of robust in-vitro assays. While direct literature on the in-vitro applications of this compound is emerging, the protocols herein are built upon established methodologies for analogous compounds, such as N-(2-hydroxyphenyl) acetamide, and foundational assays relevant to the anticipated biological effects.[2][3][4][5]

The structural similarities to paracetamol suggest that this compound may share some of its mechanisms of action, which are thought to involve the modulation of the endocannabinoid system and transient receptor potential vanilloid-1 (TRPV1) channels, although the precise mechanisms of paracetamol itself are still under investigation.[6] Furthermore, studies on related acetamide derivatives have demonstrated promising anti-arthritic and anti-inflammatory properties, including the reduction of pro-inflammatory cytokines and oxidative stress markers.[2][5]

These application notes will guide the user through a logical progression of in-vitro studies, starting with fundamental cytotoxicity assessments to establish a safe therapeutic window, followed by specific assays to probe its anti-inflammatory and potential analgesic mechanisms. Each protocol is designed to be a self-validating system, with explanations of the scientific principles and experimental choices to ensure data integrity and reproducibility.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2'-hydroxy-p-acetotoluidide, 2-acetamido-5-methylphenol, 6-Acetamino-m-kresol |

| CAS Number | 13429-10-2 |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

Source: PubChem CID 83437[7]

PART 1: Foundational Assays - Cytotoxicity Assessment

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its effect on cell viability. This establishes the concentration range where the compound is non-toxic, ensuring that any observed effects in subsequent functional assays are not simply a consequence of cell death. The MTT assay is a widely used, reliable, and straightforward method for this purpose.[8][9][10][11]

MTT Assay for Cell Viability

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[10][11]

Experimental Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

Cell Seeding:

-

Culture a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a human cell line like THP-1) to approximately 80% confluency.

-

Harvest the cells and perform a cell count.

-

Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

-

Include a vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate for 24 to 48 hours.

-

-

MTT Assay Procedure:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Gently pipette up and down to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

PART 2: Probing Anti-Inflammatory Activity

Inflammation is a key biological process, and its dysregulation is implicated in numerous diseases. The following assays are designed to evaluate the anti-inflammatory potential of this compound.

Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

Principle: Macrophages, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. NO is rapidly oxidized to nitrite (NO2-) in the culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[12][13]

Experimental Workflow:

Caption: Workflow for measuring nitric oxide production using the Griess assay.

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate as described in the MTT assay protocol.

-

After 24 hours of incubation for cell attachment, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent like dexamethasone).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Griess Assay Procedure:

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Prepare a standard curve of sodium nitrite in culture medium.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant and standards.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 5-10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm within 30 minutes.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

-

Cytokine Release Assay

Principle: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators of the inflammatory response. This assay measures the levels of these cytokines released into the cell culture supernatant following inflammatory stimulation, and the modulatory effect of the test compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for this purpose.

Protocol:

-

Sample Collection:

-

Use the cell culture supernatants collected from the nitric oxide assay (or a parallel experiment set up in the same way).

-

-

ELISA Procedure (General Steps):

-

Follow the manufacturer's instructions for a commercial ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α or IL-6).

-

Typically, this involves coating a 96-well plate with a capture antibody.

-

Blocking the plate to prevent non-specific binding.

-

Adding the standards and samples (cell culture supernatants).

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve for the cytokine.

-

Calculate the concentration of the cytokine in each sample from the standard curve.

-

Determine the percentage of inhibition of cytokine release by this compound.

-

PART 3: Investigation of Analgesic Mechanisms

While direct pain measurement is not possible in-vitro, key enzymatic pathways involved in pain signaling can be investigated.

Cyclooxygenase (COX) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting these enzymes. This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2.

Protocol:

-

Commercial COX inhibitor screening assay kits are widely available and provide a standardized and reliable method. These kits typically provide purified COX-1 and COX-2 enzymes, a substrate (arachidonic acid), and a colorimetric or fluorometric probe to detect the prostaglandin product.

-

The general procedure involves incubating the purified enzyme with the test compound (this compound) at various concentrations.

-

The reaction is initiated by adding the substrate.

-

The activity of the enzyme is measured by the rate of product formation, which is detected by the probe.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

This allows for the determination of the IC50 of the compound for both COX-1 and COX-2, providing insights into its potency and selectivity.

Data Summary

| Assay | Parameter Measured | Expected Outcome for Bioactive Compound |

| MTT Assay | Cell Viability (IC50) | High IC50 (low cytotoxicity) |

| Griess Assay | Nitrite Concentration (IC50) | Dose-dependent reduction in nitrite levels |

| Cytokine Release Assay (ELISA) | TNF-α, IL-6 levels (IC50) | Dose-dependent reduction in cytokine secretion |

| COX Inhibition Assay | COX-1 and COX-2 activity (IC50) | Inhibition of COX activity |

Conclusion and Future Directions

The in-vitro assays detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and potential analgesic-related activities, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation into its mechanism of action and progression to more complex in-vitro models and eventually in-vivo studies.

References

-

American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83437, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170214, N-(4-Hydroxy-2-methylphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

-

ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

PubMed. (2021). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Retrieved from [Link]

-

PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

-

PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

-

ResearchGate. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Cytokine Response Assays. Retrieved from [Link]

-

PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

-

Altasciences. (n.d.). The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. Retrieved from [Link]

-

Semantic Scholar. (2022). EVALUATION OF ANTI-INFLAMMATORY, ANTIOXIDANT, AND XANTHINE OXIDASE INHIBITORY POTENTIAL OF N-(2-HYDROXY PHENYL) ACETAMIDE. Retrieved from [Link]

-

ResearchGate. (2021). A-novel-pipeline-of-2-benzenesulfonamide-N-4-hydroxyphenyl-acetamide-analgesics-that-lack-hepatotoxicity-and-retain-antipyresis.pdf. Retrieved from [Link]

-

PubMed Central. (2013). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

MDPI. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

-

ProImmune. (n.d.). ProStorm® Cytokine Release Assay. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2017). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

-

PubMed Central. (2007). A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation. Retrieved from [Link]

-

PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-2-methyl acetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

Sources

- 1. N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H11NO2 | CID 83437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Evaluation of N-(2-hydroxy-4-methylphenyl)acetamide: Efficacy and Safety Profiling

Application Note: AN-2026-NHMA [1]

Abstract

This Application Note outlines a rigorous experimental framework for the preclinical evaluation of N-(2-hydroxy-4-methylphenyl)acetamide (CAS: 13429-10-2; herein referred to as NHMA ).[1] Structurally analogous to Acetaminophen (Paracetamol) and Metacetamol, NHMA presents a unique pharmacophore (2-acetamido-5-methylphenol) that warrants investigation for analgesic and anti-inflammatory potential.[1] This guide prioritizes a "Fail Early" safety strategy, integrating hepatotoxicity screening alongside efficacy assays to determine if NHMA offers a superior therapeutic index to existing p-aminophenol derivatives.[1]

Compound Characterization & Formulation

Objective: Establish a stable delivery vehicle for in vitro and in vivo administration.

Physicochemical Properties

NHMA is a solid phenolic acetamide.[1] Its lipophilicity (LogP ~1.5-2.0 estimated) suggests moderate membrane permeability but potential aqueous solubility challenges.[1]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Solubility (Predicted) | Low in water; Soluble in DMSO, Ethanol |

| Storage | -20°C, Desiccated, Protect from Light |

Formulation Protocol

For biological assays, precise solubilization is critical to prevent precipitation, which yields false negatives in efficacy data.[1]

Protocol: Stock Preparation (100 mM)

-

Weigh 16.52 mg of NHMA.[1]

-

Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

-

Vortex for 30 seconds until clear.

-

QC Step: Centrifuge at 10,000 x g for 5 minutes. Inspect for pellet (precipitate).[1] If clear, proceed.

Protocol: Working Solution (In Vivo)

-

Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.[1]

-

Note: Avoid pure aqueous suspension unless micronized, as bioavailability will be erratic.[1]

In Vitro Safety Screening (The "Fail Early" Gate)

Rationale: The structural homology of NHMA to Paracetamol raises the risk of reactive metabolite formation (similar to NAPQI).[1] Before efficacy testing, we must assess hepatotoxic potential.[1]

Assay: HepG2 Cytotoxicity & GSH Depletion

This dual-readout assay determines if NHMA induces cell death or depletes Glutathione (GSH), a hallmark of bioactivation-mediated toxicity.[1]

Workflow:

-

Cell Line: HepG2 (human hepatocarcinoma) – metabolically active.[1]

-

Seeding: 1x10⁴ cells/well in 96-well plates. Adhere for 24h.

-

Treatment: Expose cells to NHMA (0, 10, 50, 100, 500 µM) for 24 hours.[1]

-

Readout 1 (Viability): MTT Assay (Absorbance at 570 nm).

-

Readout 2 (Oxidative Stress): GSH-Glo™ Assay (Luminescence).

Success Criteria:

-

Pass: IC₅₀ > 500 µM AND <20% GSH depletion at therapeutic concentrations.[1]

-

Fail: IC₅₀ < 100 µM OR >50% GSH depletion (indicates high reactive intermediate formation).[1]

In Vitro Efficacy: Mechanism of Action

Objective: Determine if NHMA acts via Cyclooxygenase (COX) inhibition, similar to NSAIDs.[1]

Assay: COX-1 vs. COX-2 Inhibition Screening

Method: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).[1]

Protocol:

-

Reagents: Recombinant ovine COX-1 and human recombinant COX-2.[1]

-

Reaction: Incubate enzyme with Heme and NHMA (10 µM, 100 µM) for 10 min at 25°C.

-

Substrate: Add Arachidonic Acid (AA) and TMPD (colorimetric substrate).[1]

-

Measurement: Monitor absorbance at 590 nm (peroxidase activity).

Data Interpretation:

-

Selective COX-2 Inhibition: Desirable (Anti-inflammatory without gastric damage).[1]

-

Weak/No Inhibition: Suggests mechanism may be central (similar to Paracetamol's action on COX-3/TRPV1) rather than peripheral.[1]

In Vivo Efficacy: Analgesic Evaluation

Ethical Statement: All protocols must adhere to IACUC/local animal welfare guidelines. Subject: Male Swiss Albino Mice (20-25g).

Test 1: Acetic Acid-Induced Writhing (Peripheral Pain)

This test is highly sensitive for p-aminophenol derivatives.[1]

Experimental Groups (n=6/group):

-

Vehicle Control: 10% DMSO/Saline (10 mL/kg, p.o.).[1]

-

Standard: Acetaminophen (100 mg/kg, p.o.) or Indomethacin (10 mg/kg, p.o.).[1]

-

NHMA Low: 50 mg/kg (p.o.).[1]

-

NHMA High: 100 mg/kg (p.o.).[1]

Procedure:

-

Administer treatments via oral gavage (p.o.) 60 minutes prior to challenge.[1]

-

Inject 0.6% Acetic Acid (10 mL/kg, i.p.) to induce visceral pain.[1]

-

Observation: Immediately place mouse in a transparent chamber.

-

Quantification: Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes.

Calculation:

Test 2: Hot Plate Test (Central Pain)

Rationale: Differentiates between peripheral anti-inflammatory action and central analgesic effects (spinal/supraspinal).[1]

Procedure:

-

Set hot plate to 55 ± 0.5°C .

-

Screen mice: Select only those with baseline latency of 5–10 seconds.[1]

-

Administer NHMA (100 mg/kg, p.o.).

-

Measure latency to paw lick or jump at 30, 60, and 90 minutes post-dose.[1]

-

Cut-off: 30 seconds (to prevent tissue damage).[1]

Visualizations & Logic Flow

Metabolic Hypothesis & Toxicity Logic

The following diagram illustrates the critical "Safety Gate" logic. We hypothesize that the 2-hydroxy group may alter the metabolic pathway compared to Paracetamol.[1]

Figure 1: Postulated metabolic pathway.[1][2][3] The safety of NHMA depends on the balance between GSH conjugation and protein adduct formation.

Experimental Workflow

This flowchart defines the decision matrix for the researcher.

Figure 2: The "Fail Early" experimental pipeline. Toxicity screening precedes efficacy testing to conserve resources.

References

-

Kaplancikli, Z. A., et al. (2012).[1][4] Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275–280.[1] Link

-

Gómez-Lechón, M. J., et al. (2010).[1][5] Cell-based screening of hepatotoxicity of drugs using HepG2 cells.[1][4] Expert Opinion on Drug Metabolism & Toxicology, 6(4), 471-483.[1] Link

-

OECD Guidelines for the Testing of Chemicals. (2001).[1] Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[1] Link[1]

-

PubChem Compound Summary. (2025). This compound (CID 83437).[1][6] Link[1]

-

Koster, R., Anderson, M., & De Beer, E. J. (1959).[1] Acetic acid for analgesic screening.[1][7][8][9] Federation Proceedings, 18, 412.[1] (Seminal reference for Writhing Test).

Sources

- 1. N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H11NO2 | CID 83437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PHENOL AND PHENOL DERIVATIVES [inchem.org]

- 4. uv.es [uv.es]

- 5. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2-hydroxy-4-methylphenyl)acetamide as a Potential Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Acetamide derivatives have shown promise in this area, with studies indicating their potential to inhibit fungal growth through various mechanisms. This document provides a comprehensive guide for the investigation of N-(2-hydroxy-4-methylphenyl)acetamide as a potential antifungal agent. While direct antifungal activity of this specific compound is yet to be extensively reported, its structural similarity to other bioactive acetamide derivatives warrants its evaluation. These application notes and protocols are designed to provide researchers with the necessary framework to synthesize, characterize, and evaluate the antifungal efficacy and preliminary safety profile of this compound.

Introduction and Scientific Rationale

This compound belongs to the class of hydroxyphenyl acetamides. The core structure, featuring a hydroxyl group and an acetamide moiety, is significant. Research on similar compounds, such as 2-((2-hydroxyphenyl)methylamino)acetamide derivatives, has demonstrated potent antifungal activities against various fungal pathogens.[1] Molecular docking studies of these related compounds suggest that the succinate dehydrogenase (SDH) enzyme could be a potential target.[1] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an attractive target for antifungal drug development.[2]

The hydroxyl and carbonyl groups of these molecules are believed to be crucial for their fungicidal activity.[1] Therefore, it is hypothesized that this compound may exhibit similar antifungal properties. These application notes will guide the user through the initial steps of validating this hypothesis, from chemical synthesis to in vitro biological evaluation.

Synthesis and Characterization of this compound

A reliable synthesis and thorough characterization are the foundation of any new drug discovery endeavor. The following protocol is adapted from established methods for the acetylation of aminophenols.[3][4]

Synthesis Protocol

Materials:

-

4-Amino-3-methylphenol

-

Acetic anhydride

-

Acetonitrile

-

Water

-

Sodium bicarbonate

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-amino-3-methylphenol in a 1:4 (v/v) mixture of acetonitrile and water.

-

Acidification: Slowly add a slight molar excess of hydrochloric acid to the solution to form the hydrochloride salt of the amine.

-

Cooling: Cool the solution in an ice bath with continuous stirring.

-

Acetylation: While maintaining the cool temperature, add acetic anhydride (approximately 1.2 molar equivalents) dropwise to the stirred solution.

-

Neutralization: Carefully add sodium bicarbonate solution portion-wise to the reaction mixture to neutralize the acid and catalyze the reaction. Monitor the pH to ensure it remains between 5.5 and 6.5.[3]

-

Precipitation: Continue stirring in the ice bath for 1-2 hours. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain the purified this compound.

-

Drying: Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point: To determine the purity of the compound.

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify the characteristic functional groups (e.g., -OH, -NH, C=O).

-

Mass Spectrometry: To determine the molecular weight.

-

In Vitro Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure the reproducibility and comparability of results.[5][6][7][8][9] The broth microdilution method is a widely accepted technique.[8]

Broth Microdilution Assay (Adapted from CLSI M27/M60)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (optional, for EUCAST method)[7]

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Negative control (medium with DMSO)

-

Growth control (medium with fungal inoculum)

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions: Perform serial twofold dilutions of the compound in the 96-well plates using RPMI 1640 medium to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines (typically adjusted to a 0.5 McFarland standard and then further diluted).[9]

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound, as well as to the growth control wells.

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds, in a humidified environment.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% for azoles and the test compound, and 100% for amphotericin B) compared to the growth control.[7]

Data Presentation

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans ATCC 90028 | |||

| Cryptococcus neoformans H99 | |||

| Aspergillus fumigatus Af293 |

This table should be populated with experimental data.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of the compound to mammalian cells to determine its selectivity. The MTT assay is a standard colorimetric assay for assessing cell viability.[10][11][12]

MTT Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Preliminary Mechanism of Action Studies

Understanding the mechanism of action is a critical step in drug development. Based on literature for similar compounds, the following pathways are plausible targets.[1]

Potential Fungal Targets

-

Cell Wall Integrity: The fungal cell wall, composed of chitin and glucans, is an excellent antifungal target as it is absent in mammalian cells.[13][14][15]

-

Ergosterol Biosynthesis: The fungal cell membrane contains ergosterol instead of cholesterol, making the ergosterol biosynthesis pathway a key target for many antifungal drugs.[16][17][18][19]

-

Mitochondrial Respiration: Inhibition of key enzymes in the respiratory chain, such as succinate dehydrogenase (SDH), can disrupt fungal energy production.[2][20]

Experimental Workflow for Mechanism of Action

Sources

- 1. Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. EUCAST: Clinical breakpoint table [eucast.org]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

- 15. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 20. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

How to dissolve N-(2-hydroxy-4-methylphenyl)acetamide for experiments

Application Note: Solubilization and Stability Protocols for N-(2-hydroxy-4-methylphenyl)acetamide

Introduction & Chemical Context

This compound (CAS 13429-10-2), also known as 2-acetamido-5-methylphenol, presents specific solubilization challenges distinct from its para-isomer (Paracetamol/Acetaminophen). While often used as a synthetic intermediate or impurity standard in pharmaceutical profiling, its physicochemical behavior is dominated by the ortho positioning of the hydroxyl and acetamide groups.

The Solubility Challenge: Unlike para-substituted acetanilides, the ortho arrangement in this molecule facilitates intramolecular hydrogen bonding between the phenolic hydroxyl and the amide carbonyl. This "locks" the polar groups, significantly reducing the molecule's ability to hydrogen bond with water molecules, thereby increasing its lipophilicity and reducing aqueous solubility.

This guide provides a standardized protocol to dissolve this compound for biological assays (e.g., cell culture, enzymatic inhibition) and analytical chemistry (HPLC/LC-MS), ensuring homogeneity and preventing "crash-out" precipitation.[1]

Physicochemical Profile

Understanding the fundamental properties is the first step to successful formulation.[1]

| Property | Data | Relevance to Solubilization |

| CAS Number | 13429-10-2 | Unique Identifier for sourcing/verification. |

| Molecular Weight | 165.19 g/mol | Required for Molarity (M) calculations.[1][2] |

| Physical State | Solid (Crystalline Needles) | Requires mechanical disruption (vortex/sonication).[1][2] |

| Predicted LogP | ~1.7 - 2.1 | Moderately lipophilic; requires organic co-solvents.[1][2] |

| pKa (Phenol) | ~9.5 - 10.0 | Weakly acidic; solubility increases at pH > 10 (not physiological).[1][2] |

| Key Feature | Intramolecular H-Bond | Reduces water solubility compared to para-isomers.[1][2] |

Solvent Selection Strategy

The choice of solvent must balance solubility power with experimental compatibility.[1]

-

Dimethyl Sulfoxide (DMSO): Recommended. The high dielectric constant and ability to disrupt intramolecular H-bonds make DMSO the ideal solvent for high-concentration stocks (up to 100 mM).[1]

-

Ethanol (EtOH): Secondary Choice. Good solubility, but high volatility leads to concentration shifts over time.[1] Suitable for rapid evaporation protocols.[1]

-

Aqueous Buffers (PBS/Water): Poor. Direct addition of solid to water will result in suspension, not solution.[1] Only use for final dilution steps.

Decision Matrix: Solvent Selection

Caption: Solvent selection workflow based on downstream application requirements.

Protocol 1: Preparation of High-Concentration Stock (50 mM)

Objective: Create a stable, homogeneous master stock solution.

Materials:

-

Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1]

-

Amber glass vials (Borosilicate) with PTFE-lined caps.[1]

Procedure:

-

Calculation: To prepare 1 mL of 50 mM stock :

-

Mass required =

.[1]

-

-

Weighing: Weigh ~8.3 mg of the solid into a tared amber vial. Record exact mass for precise concentration adjustment.

-

Solvent Addition: Add the calculated volume of DMSO to reach exactly 50 mM.

-

Formula:

.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Inspection: Hold vial against a light source. The solution must be crystal-clear.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Aqueous Dilution (Preventing Precipitation)

The Trap: Direct injection of high-concentration DMSO stock into cell culture media often causes the compound to precipitate immediately due to the "solvent shock" and low aqueous solubility.[1]

The Solution: Use an Intermediate Dilution Step .[1]

Workflow:

-

Goal: Final Assay Concentration: 50 µM (in 1% DMSO).

-

Step A (Intermediate): Dilute the 50 mM Stock 1:10 into pure DMSO or Ethanol first, or create a 10x working solution in a surfactant-containing buffer if permissible.[1]

-

Better Approach: Prepare a 5 mM working stock in DMSO.

-

-

Step B (Final): Dilute the 5 mM stock 1:100 into the pre-warmed culture medium (37°C) while vortexing the medium.

Visualizing the Serial Dilution Logic

Caption: Step-down dilution strategy to maintain solubility in aqueous environments.

Stability & Storage (The "Trustworthiness" Pillar)

Phenolic compounds are prone to oxidation, turning solutions yellow/brown over time (quinone formation).[1]

-

Oxidation: The hydroxyl group at the ortho position is reactive.[1]

-

Mitigation: Purge stock solutions with Nitrogen or Argon gas before sealing.

-

-

Light Sensitivity:

-

Mitigation: Always use amber vials or wrap clear tubes in aluminum foil.

-

-

Temperature:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 83437, this compound.[1] Retrieved January 31, 2026 from [Link]

- Source for CAS, MW, and structural confirm

- Source for physical st

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][6] Bulletin 102.[1]

- General reference for DMSO solvency of phenolic amides.

Sources

- 1. This compound | C9H11NO2 | CID 83437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent miscibility and other data [grace.umd.edu]

- 3. This compound, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. agritrop.cirad.fr [agritrop.cirad.fr]

- 6. researchgate.net [researchgate.net]

N-(2-hydroxy-4-methylphenyl)acetamide in vivo administration routes

Application Note & Protocol: In Vivo Administration of N-(2-hydroxy-4-methylphenyl)acetamide

Part 1: Executive Summary & Scientific Context

This compound (CAS: 13429-10-2), also known as 2-acetamido-5-methylphenol or 2'-hydroxy-p-acetotoluidide , is a critical Phase I metabolite of the industrial chemical p-toluidine and the pharmaceutical intermediate 4-methylacetanilide. Structurally, it is an isomer of methylated acetaminophen (paracetamol), distinguished by the ortho-positioning of the hydroxyl group relative to the acetamido moiety.

Why This Compound Matters: In toxicological research, this compound serves as a vital probe for understanding the metabolic divergence between bioactivation (toxicity) and detoxification. While N-hydroxylation of arylamines typically drives methemoglobinemia, ring hydroxylation (forming this compound) is generally considered a detoxification pathway. However, ortho-aminophenol derivatives possess distinct nephrotoxic potential compared to their para-substituted counterparts.

Key Applications:

-

Metabolic Stability Profiling: Assessing the activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in vivo.

-

Comparative Toxicology: Evaluating hepatotoxicity and nephrotoxicity relative to acetaminophen and p-toluidine.

-

Biomarker Development: Validating urinary metabolites for exposure to methylated arylamines.

Part 2: Physicochemical Properties & Formulation Strategy

Successful in vivo delivery requires overcoming the compound's moderate lipophilicity and poor water solubility.

Table 1: Physicochemical Profile

| Property | Value | Implication for Formulation |

|---|---|---|

| Molecular Weight | 165.19 g/mol | Rapid systemic clearance expected. |

| LogP (Octanol/Water) | ~1.4 | Moderately lipophilic; requires co-solvents or suspension. |

| pKa (Phenolic OH) | ~9.5 | Non-ionized at physiological pH (7.4). |

| Solubility (Water) | Low (<1 mg/mL) | Unsuitable for pure saline/PBS formulation. |

| Solubility (DMSO/EtOH) | High (>50 mg/mL) | Ideal for stock solution preparation. |

Formulation Protocols

Option A: Solution for Intraperitoneal (IP) or Intravenous (IV) Injection Best for Pharmacokinetics (PK) and rapid bioavailability.

-

Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline.

-

Preparation:

-

Dissolve 100 mg of compound in 0.5 mL DMSO (vortex until clear).

-

Add 4.0 mL PEG 400 and vortex.

-

Slowly add 5.5 mL sterile saline (0.9% NaCl) while stirring.

-

Final Concentration: 10 mg/mL.

-

Stability: Use within 4 hours; precipitation may occur upon standing.

-

Option B: Suspension for Oral Gavage (PO) Best for Toxicology and Environmental Exposure models.

-

Vehicle: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in water.

-

Preparation:

-

Weigh required amount of micronized powder.

-

Add a small volume of vehicle to create a paste (levigation).

-

Gradually add remaining vehicle while mixing to form a uniform suspension.

-

Homogeneity: Stir continuously during dosing.

-

Part 3: In Vivo Administration Protocols

Protocol 1: Single-Dose Toxicity Assessment (Mouse Model)

Objective: Determine acute hepatotoxic and nephrotoxic potential.

1. Pre-Study Preparation:

-

Animals: C57BL/6J mice (Male, 8-10 weeks, 20-25g).

-

Fasting: Fast mice for 12 hours prior to dosing (water ad libitum) to deplete glutathione reserves, mimicking standard acetaminophen toxicity protocols.

2. Dosing Regimen:

-

Route: Intraperitoneal (IP).

-

Dose Groups:

-

Vehicle Control (n=5).

-

Low Dose: 100 mg/kg (n=5).

-

High Dose: 300 mg/kg (n=5) [Limit dose based on p-toluidine LD50].

-

-

Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

3. Sample Collection (Time-Course):

-

0.5, 1, 2, 4, 8, 24 hours post-dose: Collect tail vein blood (20 µL) for PK analysis.

-

24 hours post-dose: Terminal sacrifice.

-

Blood: Cardiac puncture for Serum ALT, AST, BUN, Creatinine.

-

Tissue: Harvest Liver and Kidney.[1] Fix in 10% neutral buffered formalin for histology.

-

4. Endpoint Analysis:

-

Hepatotoxicity: Serum ALT > 3x baseline indicates significant injury.

-

Nephrotoxicity: Elevated BUN/Creatinine + tubular necrosis in histology.

-

Methemoglobin: Check blood color (chocolate brown indicates MetHb) and measure %MetHb if possible.

Protocol 2: Metabolic Fate Profiling

Objective: Identify Phase II conjugates (Glucuronide vs. Sulfate).

1. Metabolic Cage Setup:

-

Place rats (Sprague-Dawley, 250g) in individual metabolic cages.

-

Administer 50 mg/kg (PO) via oral gavage.

2. Urine/Feces Collection:

-

Collect fractions at 0-4h, 4-8h, 8-12h, and 12-24h over dry ice.

3. Bioanalysis (LC-MS/MS):

-

Target Analytes: Parent compound, O-glucuronide, O-sulfate.

-

Sample Prep: Dilute urine 1:10 with water; centrifuge; inject.

Part 4: Mechanism of Action & Pathway Visualization

The following diagram illustrates the metabolic context of this compound, highlighting its origin from p-toluidine and its divergence into Phase II conjugation or potential bioactivation.

Caption: Metabolic pathway showing the formation of this compound from p-toluidine and its subsequent Phase II detoxification routes.

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Identification: This compound is a skin and eye irritant (H315, H319).[2][3] As a metabolite of a suspected carcinogen (p-toluidine), it should be handled with Level 2 containment .

-

PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle powder in a fume hood to avoid inhalation.

-

Waste Disposal: All biological fluids (urine/blood) from dosed animals must be treated as hazardous chemical waste due to the potential presence of parent aromatic amines.

References

-

National Toxicology Program (NTP). (1992).[2][4] Toxicology and Carcinogenesis Studies of p-Toluidine Hydrochloride. NTP Technical Report Series. Link

-

PubChem. (2025). Compound Summary: this compound (CID 83437).[3] National Center for Biotechnology Information. Link

-

U.S. EPA. (2006). Reregistration Eligibility Decision (RED) for 3-Chloro-p-toluidine hydrochloride. (Demonstrates metabolic parallels in avian species). Link

-

OECD SIDS. (2004). SIDS Initial Assessment Report: p-Toluidine. UNEP Publications. (Details the metabolic pathways of methylacetanilides). Link

-

Thermo Scientific Chemicals. (2024). Safety Data Sheet: this compound. Link

Sources

Application Notes and Protocols for the Purification of Acetamide Compounds via Recrystallization

Introduction: The Art and Science of Crystalline Purity

In the realm of pharmaceutical and chemical synthesis, the isolation of a pure solid compound from a mixture is a cornerstone technique. Among the arsenal of purification methods, recrystallization stands out for its efficacy and elegance in purifying solid organic compounds.[1][2] This application note provides a comprehensive guide to the principles and a detailed protocol for the recrystallization of acetamide and its derivatives, compounds of significant interest in various industrial and research applications.[3][4] We will delve into the theoretical underpinnings of this powerful technique, offering not just a set of instructions, but a deeper understanding of the physicochemical phenomena at play.

The core principle of recrystallization hinges on the differential solubility of a compound in a given solvent at varying temperatures.[2][5][6] An ideal solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature, typically the solvent's boiling point.[1][2] Conversely, impurities present in the crude solid should either be highly soluble in the solvent at all temperatures or largely insoluble even at high temperatures.[2] This disparity in solubility allows for the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the solution (mother liquor) or removed via filtration.[7][8]

I. Foundational Principles: A Deeper Dive into Recrystallization Mechanics

Successful recrystallization is more than a mere procedural execution; it is an application of fundamental chemical principles. Understanding these principles empowers the researcher to troubleshoot and adapt the protocol for various acetamide derivatives and other crystalline solids.

A. The Critical Role of Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[2][6] An ideal solvent should exhibit the following characteristics:

-

Significant Positive Temperature Coefficient of Solubility: The solvent must dissolve the acetamide compound to a much greater extent at higher temperatures than at lower temperatures.[1][2] This ensures a high recovery of the purified solid upon cooling.

-

Differential Solubility of Impurities: Impurities should either be very soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[2][6]

-

Chemical Inertness: The solvent must not react with the acetamide compound.[1][2]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1][9]

-

Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and affordable.[6][9]

Acetamide itself is a polar molecule, soluble in water and other polar solvents like ethanol.[3][4][10] For many acetamide derivatives, a trial-and-error approach with a range of solvents of varying polarities is often necessary.

B. The Concept of Supersaturation and Crystal Nucleation

As a hot, saturated solution of an acetamide compound cools, the solubility of the compound decreases.[11] The solution eventually becomes supersaturated, a metastable state where the concentration of the solute exceeds its equilibrium solubility at that temperature.[12][13] This is the driving force for crystallization. Crystal formation begins with nucleation, the initial formation of a small, stable crystalline entity. This can occur spontaneously or can be induced by methods such as:

-

Seeding: Introducing a small crystal of the pure compound provides a template for further crystal growth.[14][15][16]

-

Scratching: Scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[14][16]

Slow cooling is generally preferred as it allows for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[8]

II. Experimental Protocol: A Step-by-Step Guide to Purifying Acetamide

This protocol provides a detailed workflow for the recrystallization of a generic acetamide compound. Researchers should optimize the solvent and specific parameters based on the properties of their particular compound.

A. Materials and Equipment

-

Crude acetamide compound

-

Erlenmeyer flasks (at least two)

-

Beakers

-

Graduated cylinders

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Watch glass

-

Spatula

-

Selected recrystallization solvent(s)

-

Boiling chips

-

Ice bath

B. Workflow Diagram

Caption: A streamlined workflow for the recrystallization of acetamide compounds.

C. Detailed Procedural Steps

-

Solvent Selection: Begin by determining the most suitable solvent. This can be done by testing the solubility of a small amount of the crude acetamide in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.[2]

-

Dissolution: Place the crude acetamide compound in an Erlenmeyer flask. Add a few boiling chips to ensure smooth boiling. In a separate beaker, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask containing the acetamide to just dissolve the solid completely.[6][17] It is crucial to use the minimum amount of solvent to maximize the yield of recrystallized product.[18]

-

Hot Filtration (if necessary): If insoluble impurities are present (visible solid particles in the hot solution), a hot gravity filtration is required to remove them.[19] This step must be performed quickly to prevent premature crystallization of the acetamide in the funnel.[20]

-

Pre-heat a stemless or short-stemmed funnel by placing it over a flask containing a small amount of boiling solvent.

-

Place a fluted filter paper in the hot funnel.

-

Pour the hot acetamide solution through the filter paper into a clean Erlenmeyer flask.

-

-

Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution after removing it from the heat source. Swirl the flask and then perform a hot gravity filtration as described above to remove the charcoal.

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[21] Do not disturb the flask during this cooling period. Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.[1]

-

Inducing Crystallization (if necessary): If crystals do not form upon cooling, the solution may be supersaturated.[14] Crystallization can be induced by:

-

Crystal Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[7][22] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[1][7] It is important to use cold solvent to minimize the loss of the purified product.[17]

-

Drying: Dry the crystals by leaving them in the Buchner funnel with the vacuum on for a period of time.[1] The crystals can then be transferred to a watch glass to air dry completely. For faster drying, a desiccator or a low-temperature oven can be used.

III. Data Presentation: Solvent Selection for Acetamide

The following table summarizes the solubility of acetamide in various common laboratory solvents, providing a starting point for solvent selection in the recrystallization of acetamide and its derivatives.

| Solvent | Formula | Boiling Point (°C) | Polarity | Acetamide Solubility | Reference(s) |

| Water | H₂O | 100 | High | Very Soluble | [3][4] |

| Ethanol | C₂H₅OH | 78 | High | Soluble | [3][10] |

| Methanol | CH₃OH | 65 | High | Soluble | [4][10] |

| Acetone | C₃H₆O | 56 | Medium | Soluble | [23] |

| Ethyl Acetate | C₄H₈O₂ | 77 | Medium | Sparingly Soluble | [24] |

| Chloroform | CHCl₃ | 61 | Low | Soluble | [3][25] |

| Benzene | C₆H₆ | 80 | Low | Soluble (hot) | [3][25] |

| Diethyl Ether | (C₂H₅)₂O | 35 | Low | Slightly Soluble | [10] |

IV. Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration and allow to cool again.- Try to induce crystallization by scratching the flask or adding a seed crystal.- Cool the solution in an ice-salt bath. | [26][27] |

| "Oiling out" of the compound | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating too quickly from a highly supersaturated solution. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again slowly.- Choose a solvent with a lower boiling point. | [26][27] |

| Low recovery of purified product | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the wash solvent is ice-cold.- Ensure the funnel is properly pre-heated during hot filtration. | [27] |

| Colored crystals obtained | - Colored impurities were not completely removed. | - Repeat the recrystallization, incorporating a decolorizing charcoal step. |

V. Conclusion: Achieving Purity through a Meticulous Approach

Recrystallization is a powerful and versatile technique for the purification of acetamide compounds and other solid organic materials. A thorough understanding of the underlying principles of solubility and crystallization, coupled with a meticulous experimental approach, is paramount to achieving high purity and yield. This application note serves as a comprehensive guide for researchers and professionals in the field, providing both the theoretical foundation and the practical steps necessary for successful recrystallization.

VI. References

-

How to induce crystallization in a supersaturated solution - Quora. (2018, May 7). Retrieved from [Link]

-

Acetamide - Wikipedia. (n.d.). Retrieved from [Link]

-

Acetamide | Solubility of Things. (n.d.). Retrieved from [Link]

-

Acetamide - Sciencemadness Wiki. (2020, February 29). Retrieved from [Link]

-

ACETAMIDE - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Discuss the procedure and purpose of hot filtration in the recrystallization of an organic compound. - Proprep. (n.d.). Retrieved from [Link]

-

How can we cause recrystallization of a supersaturated solution? | CK-12 Foundation. (n.d.). Retrieved from [Link]

-

Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Acetamide | CH3CONH2 | CID 178 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

-

Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]

-

How to separate crystals from a solution after recrystallization - Quora. (2018, May 7). Retrieved from [Link]

-

Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). Retrieved from [Link]

-

2.5: Hot Filtration - Chemistry LibreTexts. (2021, August 20). Retrieved from [Link]

-

What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

-

1.5E: Hot Filtration - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Recrystallization and hot filtration - Safrole. (n.d.). Retrieved from [Link]

-

3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

-

recrystallization.pdf. (n.d.). Retrieved from [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 6). Retrieved from [Link]

-

Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]

-

Crystallization in highly supersaturated, agitated sucrose solutions - AIP Publishing. (2023, June 27). Retrieved from [Link]

-

Crystallization from a Supersaturated Solution - Department of Chemistry and Chemical Biology. (n.d.). Retrieved from [Link]

-

Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Purification of Acetamide - Chempedia - LookChem. (n.d.). Retrieved from [Link]

-

What is the mechanism of Acetamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.). Retrieved from [Link]

-

Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. (n.d.). Retrieved from [Link]

-

Recrystallization1. (n.d.). Retrieved from [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

-

6.6D: Troubleshooting - Chemistry LibreTexts. (2024, August 16). Retrieved from [Link]

-

Need help with recrystallisation I have trouble with : r/chemistry - Reddit. (2021, July 28). Retrieved from [Link]

-

Recrystallization Issues : r/Chempros - Reddit. (2024, October 17). Retrieved from [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Acetamide - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Recrystallization [wiredchemist.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]